N-(2-methoxy-5-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-5-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide is a useful research compound. Its molecular formula is C22H26N4O6S and its molecular weight is 474.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibody Development for Environmental and Food Analysis
Antibodies have been extensively utilized in assays for clinical, food, and environmental research. Development of antibodies targeting specific compounds, including those related to sulfonylurea herbicides and sulfonamides, enables sensitive detection in ELISA and immunosensor applications. This approach offers valuable tools for monitoring environmental contaminants and ensuring food safety (Fránek & Hruška, 2018).
Advancements in Sulfonamide Synthesis
Research on the synthesis of sulfonamides, including those with complex structures, reveals new methodologies that enhance yield and efficacy. These advancements are crucial for developing compounds with potential receptor antagonistic properties, offering insights into new therapeutic agents (Luo Yan et al., 2006).
Pharmacokinetics and Metabolism Studies
Studies on the pharmacokinetics and metabolism of propanamide derivatives shed light on their behavior in biological systems. These insights are essential for the preclinical development of new drugs, revealing how modifications in molecular structure can impact therapeutic efficacy and safety (Di Wu et al., 2006).
Characterization of Polymorphs for Drug Development
The systematic characterization of polymorphs of drug compounds, including those with sulfonylpiperazin components, is critical for pharmaceutical development. Understanding the thermodynamic stability of these polymorphs aids in the crystallization of the most stable form, which is vital for consistent drug efficacy and safety (Takeguchi et al., 2015).
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6S/c1-17(22(27)23-20-16-19(26(28)29)8-9-21(20)32-2)24-11-13-25(14-12-24)33(30,31)15-10-18-6-4-3-5-7-18/h3-10,15-17H,11-14H2,1-2H3,(H,23,27)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHAHYOTYKNCFM-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.